![molecular formula C22H24N2O6 B044780 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone CAS No. 119623-95-9](/img/structure/B44780.png)
3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone is a synthetic compound with potential applications in scientific research. This compound is also known as C30H31NO6 and has a molecular weight of 505.57 g/mol.
Mecanismo De Acción
The mechanism of action of 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response and are overexpressed in several types of cancer. Inhibition of these enzymes may contribute to the antitumor and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone have been studied in several research papers. This compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of several inflammatory cytokines. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone in lab experiments is its potential as a lead compound for the development of new drugs. This compound has been shown to have antitumor and anti-inflammatory properties, which may be useful in the treatment of several diseases. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research of 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of the mechanism of action of this compound, particularly its effects on COX-2 and LOX enzymes. Additionally, future research can explore the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer and inflammatory diseases. Finally, future studies can investigate the potential of this compound in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves the reaction of 7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone with acetic anhydride and pyridine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. This synthesis method has been reported in several research papers and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
The compound 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to exhibit antitumor activity in several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
119623-95-9 |
|---|---|
Nombre del producto |
3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
Fórmula molecular |
C22H24N2O6 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
(7-methyl-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-3-yl)methyl acetate |
InChI |
InChI=1S/C22H24N2O6/c1-5-7-12-10(3)21(28)23-17-15(12)19(26)16-13(8-6-2)14(9-30-11(4)25)22(29)24-18(16)20(17)27/h5-9H2,1-4H3,(H,23,28)(H,24,29) |
Clave InChI |
PXYLMNJHFQAEFL-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)C |
SMILES canónico |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)C |
Sinónimos |
3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



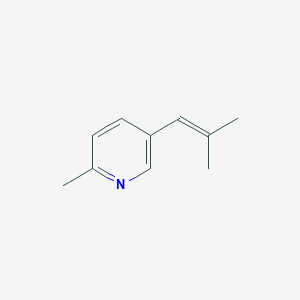
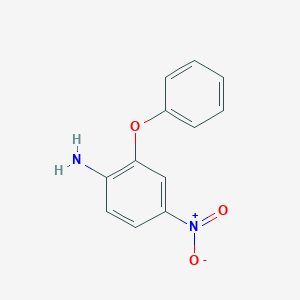

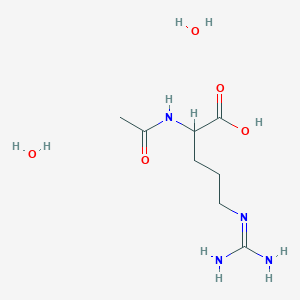

![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)

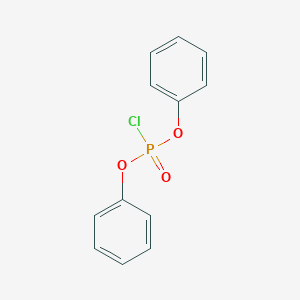
![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)
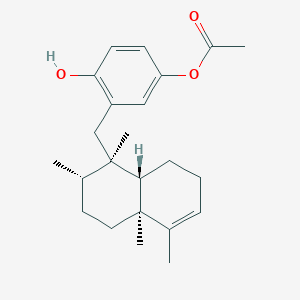
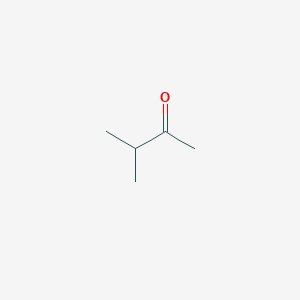

![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)
